molecular formula C21H33ClN2O2 B12788373 Tzu6N9X9YS CAS No. 127093-63-4

Tzu6N9X9YS

Cat. No.: B12788373
CAS No.: 127093-63-4
M. Wt: 380.9 g/mol
InChI Key: YNGZJSALRCLELM-YKCBXCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tzu6N9X9YS, with the chemical formula C₂₁H₃₃ClN₂O₂, is a synthetic opioid analgesic that emerged from research aimed at developing more potent and metabolically stable pain management agents. ebi.ac.uk Its development and subsequent study have provided valuable insights into the structure-activity relationships of opioid receptor ligands.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-(2-chlorobenzyl)pyrrolidin-2-one ebi.ac.uk
CAS Number 127093-63-4 ebi.ac.uk
PubChem CID 10317679 ebi.ac.uk
Molar Mass 380.96 g·mol⁻¹ ebi.ac.uk

The historical origins of this compound can be traced back to the development of the opioid analgesic viminol (B1683830) by the pharmaceutical company Zambon in the 1960s. mdpi.com Viminol is based on a unique α-pyrryl-2-aminoethanol structure, distinguishing it from other classes of opioids. mdpi.com Viminol itself is a racemic mixture of stereoisomers, with one isomer acting as a potent μ-opioid full agonist and another as an antagonist. mdpi.com This mixed agonist-antagonist profile sparked further research to develop derivatives with improved potency and selectivity.

In the 1990s, researchers at Zambon synthesized this compound (Z4349) as a derivative of viminol. The goal was to enhance both potency and metabolic stability. ebi.ac.uknih.gov A key structural modification in this compound is the replacement of the pyrrole (B145914) ring in viminol with a pyrrolidinone ring. scribd.com

The synthesis of this compound is a multi-step process that begins with L-glutamic acid. ebi.ac.uk Key steps in the synthesis include the esterification of L-glutamic acid, lactam formation to create the pyroglutamic acid ethyl ester, and subsequent reduction and chemical modifications to introduce the necessary functional groups. ebi.ac.uk The final steps involve the alkylation of the pyrrolidinone nitrogen with 2-chlorobenzyl chloride and the introduction of the di-sec-butylamino ethanol (B145695) side chain. ebi.ac.uk

This compound can be classified based on its core structural components. The presence of a five-membered lactam ring places it within the family of pyrrolidinones . clinpgx.orgfrontiersin.org The pyrrolidinone ring is a common scaffold in medicinal chemistry, found in a variety of biologically active compounds, including nootropics and anticonvulsants. frontiersin.org

Table 2: Key Structural Features of this compound

Structural Feature Description
Pyrrolidinone Ring A five-membered lactam that forms the core of the molecule.
Amino Alcohol Moiety An ethanol chain with a tertiary di-sec-butylamine (B1584033) group, crucial for its pharmacological activity.
2-Chlorobenzyl Group A substituent on the pyrrolidinone nitrogen that influences receptor binding.

| Multiple Chiral Centers | Leads to the existence of several stereoisomers with distinct biological activities. scribd.com |

The primary methodological significance of this compound in chemical research lies in its use as a highly selective and potent tool for studying the μ-opioid receptor. scribd.com The stereoselective synthesis of all possible isomers of this compound has been a crucial aspect of its utility in research. ebi.ac.ukscribd.com

By synthesizing and evaluating the individual stereoisomers, researchers have been able to conduct detailed structure-activity relationship (SAR) studies . scribd.com These studies have elucidated the specific stereochemical requirements for high-affinity and selective binding to the μ-opioid receptor. scribd.com For instance, research has shown that the (R,R) configuration of the sec-butyl groups and the (S) configuration of the hydroxyl group are essential for potent agonistic effects. scribd.com

The availability of a suite of stereoisomers with varying affinities and efficacies makes this compound a valuable set of chemical probes for investigating the complex pharmacology of opioid receptors. Such selective ligands are instrumental in characterizing receptor subtypes, understanding the molecular basis of ligand-receptor interactions, and guiding the rational design of new therapeutic agents with improved selectivity and potentially fewer side effects. scribd.comfrontiersin.orgnih.gov The study of compounds like this compound contributes to the broader understanding of G-protein-coupled receptor (GPCR) function and signaling pathways. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127093-63-4

Molecular Formula

C21H33ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

(5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C21H33ClN2O2/c1-5-15(3)23(16(4)6-2)14-20(25)19-11-12-21(26)24(19)13-17-9-7-8-10-18(17)22/h7-10,15-16,19-20,25H,5-6,11-14H2,1-4H3/t15-,16-,19+,20+/m1/s1

InChI Key

YNGZJSALRCLELM-YKCBXCCJSA-N

Isomeric SMILES

CC[C@@H](C)N(C[C@@H]([C@@H]1CCC(=O)N1CC2=CC=CC=C2Cl)O)[C@H](C)CC

Canonical SMILES

CCC(C)N(CC(C1CCC(=O)N1CC2=CC=CC=C2Cl)O)C(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Tzu6n9x9ys

Retrosynthetic Analysis of the Tzu6N9X9YS Molecular Architecture

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical reverse reactions, known as transforms. wikipedia.orgsolubilityofthings.comnumberanalytics.comspiedigitallibrary.orgdeanfrancispress.com This process allows chemists to identify potential synthetic routes and evaluate their feasibility. wikipedia.orgsolubilityofthings.com For a complex molecule like this compound, retrosynthetic analysis begins by identifying key structural features, such as functional groups, stereocenters, and ring systems, that can serve as disconnection points.

The goal is structural simplification, working backward from the target molecule to simpler precursors. wikipedia.org This iterative process continues until commercially available or easily synthesized compounds are reached. wikipedia.orgsolubilityofthings.com The power of retrosynthesis lies in its ability to uncover multiple potential pathways and facilitate their comparison. wikipedia.org

In the context of this compound, a retrosynthetic analysis might involve initial disconnections that break down the molecule into major fragments. For instance, if this compound contains a complex fused ring system, a key disconnection might involve a cyclization reaction in the forward synthesis. Similarly, the presence of multiple chiral centers would necessitate planning for their introduction or control in precursor molecules. ijfans.org

A hypothetical retrosynthetic step for this compound could involve disconnecting a key carbon-carbon bond formed through a convergent coupling reaction in the final stages of the synthesis. This disconnection would lead to two major synthons, which represent idealized molecular fragments. The corresponding synthetic equivalents, the actual chemical compounds used in the forward reaction, would then be identified. wikipedia.org

The retrosynthetic tree for this compound would map out various possible synthetic routes, allowing for the evaluation of factors such as the availability and cost of starting materials, the number of steps, potential yields, and the feasibility of controlling stereochemistry at each step. wikipedia.orgsolubilityofthings.com

Stereoselective Synthesis Strategies for this compound

The synthesis of this compound, likely possessing multiple stereocenters, demands highly controlled stereoselective strategies to ensure the formation of the desired stereoisomer with high purity. Stereoselective synthesis aims to produce one stereoisomer preferentially over others. ijfans.orgethz.chslideshare.net Key approaches include the chiral pool strategy, the use of chiral auxiliaries, and asymmetric catalysis. ijfans.orgethz.chslideshare.netnumberanalytics.comddugu.ac.in

The chiral pool approach utilizes naturally occurring, enantioenriched compounds as starting materials, with existing stereocenters guiding the formation of new ones. ethz.chddugu.ac.in If substructures of this compound resemble readily available chiral natural products (e.g., amino acids, sugars, terpenes), this strategy could provide a direct route to incorporating some of the required stereochemistry. ethz.chddugu.ac.in

Chiral auxiliaries are enantiopure molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. ethz.chnumberanalytics.comddugu.ac.in After the stereoselective step, the auxiliary is typically removed and ideally recovered. ethz.chnumberanalytics.com This method is particularly useful for controlling stereochemistry in reactions like aldol (B89426) additions or alkylations adjacent to carbonyl groups, which might be relevant in the synthesis of this compound depending on its structure. numberanalytics.comddugu.ac.in The design of effective chiral auxiliaries considers factors such as steric hindrance, conformational rigidity, and ease of attachment and removal. numberanalytics.com

Asymmetric catalysis, employing a chiral catalyst in substoichiometric amounts, is a highly efficient method for inducing enantioselectivity. ijfans.orgethz.chnumberanalytics.com Chiral catalysts, which can be metal-based or organocatalysts, interact with the transition state of a reaction, favoring the formation of one enantiomer. ijfans.org This approach offers advantages in terms of atom economy and catalyst turnover. researchgate.net For this compound, asymmetric catalytic reactions such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond forming reactions could be crucial for establishing specific stereocenters with high enantiomeric excess. ijfans.orgddugu.ac.in

Detailed research findings in stereoselective synthesis often involve optimizing reaction conditions (temperature, solvent, catalyst loading, ligand design) to maximize diastereomeric ratio (dr) and enantiomeric excess (ee). For a hypothetical key step in the synthesis of this compound, a table illustrating the impact of different chiral catalysts on the stereochemical outcome could be presented:

CatalystReaction Temperature (°C)SolventYield (%)dree (%)
Catalyst A-78DCM8515:192
Catalyst B-40Et2O7810:188
Catalyst C-78Toluene9120:196

Note: This table presents hypothetical data for illustrative purposes.

Achieving high stereoselectivity throughout the synthesis of a complex molecule like this compound often requires a combination of these strategies, carefully orchestrated to build the desired three-dimensional structure. ijfans.org

Exploration of Novel Synthetic Routes to this compound and its Precursors

Beyond established methodologies, the exploration of novel synthetic routes is vital for developing more efficient, convergent, and potentially more sustainable pathways to complex molecules like this compound. This includes investigating innovative reaction methodologies and strategies for assembling molecular fragments.

One area of significant advancement is C-H functionalization, which allows for the direct transformation of inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalization of the substrate. iitj.ac.incatalysis.blogrsc.org Applying C-H functionalization to the synthesis of this compound could significantly shorten synthetic sequences and improve atom economy. iitj.ac.inrsc.org For example, a late-stage C-H functionalization could directly introduce a required functional group or enable a challenging cyclization step.

Photoredox catalysis, which utilizes visible light to drive chemical transformations through single-electron transfer processes, has emerged as a powerful tool for constructing complex molecules under mild conditions. iitj.ac.incatalysis.blogsigmaaldrich.comresearchgate.net This methodology can enable reactions that are difficult to achieve using traditional methods, such as the generation of reactive radical intermediates for bond formation. catalysis.blogsigmaaldrich.comresearchgate.net Photoredox catalysis could be explored for key bond-forming events in the synthesis of this compound, potentially allowing for novel disconnections in the retrosynthetic analysis and milder reaction conditions in the forward synthesis. catalysis.blogresearchgate.net Recent advances in photoredox catalysis include the development of new photocatalysts and dual catalytic systems. researchgate.net

Flow chemistry, conducting reactions in continuous flow reactors rather than batch, offers advantages in terms of reaction control, safety, and scalability, and can facilitate the use of highly reactive intermediates. ijsetpub.com Implementing flow chemistry for specific steps in the synthesis of this compound could lead to improved yields and reproducibility.

Detailed research findings in this area might involve comparing the efficiency of a novel route using C-H functionalization or photoredox catalysis against a traditional approach for synthesizing a key precursor of this compound.

Synthetic RouteKey TransformationNumber of Steps to PrecursorOverall Yield to Precursor (%)
Traditional RouteMulti-step functional group interconversions545
Novel C-H Functionalization RouteDirect C-H arylation362

Note: This table presents hypothetical data for illustrative purposes.

The exploration of novel synthetic routes is an ongoing area of research, constantly expanding the toolkit available to synthetic chemists for tackling the synthesis of increasingly complex targets like this compound. iitj.ac.incatalysis.blog

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and promoting sustainability. researchgate.netijsetpub.comsolubilityofthings.comijsrst.comgarph.co.uk The 12 principles of green chemistry provide a framework for designing more environmentally benign chemical processes. solubilityofthings.com

Key considerations for a greener synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of by-products is paramount. researchgate.netsolubilityofthings.comgarph.co.uk Maximizing atom economy, where most atoms of the starting materials are incorporated into the final product, is a core aspect of waste prevention. researchgate.netsolubilityofthings.comijsrst.com

Safer Solvents and Auxiliaries: Traditional organic solvents can be hazardous. researchgate.netsolubilityofthings.comijsrst.comgarph.co.uk Utilizing greener solvents, such as water, supercritical fluids, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint. ijsetpub.comgarph.co.uk Similarly, minimizing or replacing hazardous auxiliaries aligns with green chemistry goals. researchgate.net

Design for Energy Efficiency: Reducing energy consumption by conducting reactions at milder temperatures and pressures, or using catalytic methods that require less energy, contributes to a more sustainable synthesis. researchgate.netsolubilityofthings.comijsrst.com

Use of Catalysis: Catalytic reactions are generally more efficient and selective than stoichiometric reactions, reducing the need for excess reagents and minimizing waste. researchgate.netijsetpub.comsolubilityofthings.com Exploring the use of highly active and selective catalysts, including biocatalysts (enzymes), can enhance the greenness of the synthesis. ijfans.orgresearchgate.netijsetpub.com

Use of Renewable Feedstocks: Where possible, utilizing starting materials derived from renewable resources instead of fossil fuels aligns with sustainability goals. researchgate.netijsetpub.comsolubilityofthings.comijsrst.com

Implementing green chemistry principles in the synthesis of this compound requires careful consideration at every stage of route design and optimization. This could involve evaluating different synthetic pathways based on their predicted environmental impact using metrics such as E-factor (mass of waste per mass of product) or process mass intensity (mass of inputs per mass of product).

A hypothetical comparison of two different synthetic routes to this compound based on green chemistry metrics might look like this:

Synthetic RouteE-FactorProcess Mass IntensityPrimary Solvent(s)Key Catalyst Type
Route X (Traditional)2550Halogenated solvents, Et2OStoichiometric reagents, metal catalysts
Route Y (Greener)815Water, Ethanol (B145695), Ionic LiquidAsymmetric organocatalysis, biocatalysis

Note: This table presents hypothetical data for illustrative purposes.

The continuous development of new green chemistry methodologies provides opportunities to make the synthesis of complex molecules like this compound more environmentally responsible without compromising efficiency or selectivity. researchgate.netijsetpub.comijsrst.com

Based on a comprehensive search of available scientific literature, there is no information regarding a chemical compound designated as "this compound." This identifier does not correspond to any known or registered chemical substance in publicly accessible chemical databases and research platforms.

Consequently, it is not possible to provide an article on the "Theoretical Mechanistic Investigations of this compound Interactions" as requested. The specified sections and subsections, including:

Theoretical Mechanistic Investigations of Tzu6n9x9ys Interactions

Quantum Chemical Analysis of Tzu6N9X9YS Reactivity and Stability.

cannot be developed without any foundational data, research findings, or even a defined chemical structure for the compound . The creation of data tables and detailed research findings is therefore unachievable.

It is possible that "this compound" is a hypothetical compound, a proprietary internal code, a newly synthesized molecule not yet in the public domain, or a typographical error. For a thorough and scientifically accurate article to be generated, a valid and recognized chemical identifier is necessary.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms in Tzu6n9x9ys Analogs

Elucidation of Structural Determinants for Modulatory Activity in Tzu6N9X9YS Derivatives.

The biological activity of this compound is intrinsically linked to its specific chemical structure, particularly its stereochemistry and the presence of key functional groups and ring systems. The compound's structure includes a pyrrolidinone ring, a motif frequently found in biologically active molecules. ontosight.ai The defined chiral centers and their absolute configurations are considered crucial for its biological activity. ontosight.ai

As a derivative of viminol (B1683830), this compound was specifically modified to improve its pharmacological profile, including increased potency and enhanced metabolic stability. wikipedia.org These improvements suggest that specific structural alterations introduced during its synthesis, compared to the parent viminol structure, are directly responsible for the observed modulation of opioid analgesic activity. While detailed SAR studies on a wide range of this compound derivatives are not extensively publicly documented in the immediate search results, the known high potency of Z4349 (this compound), reported to be several hundred times that of morphine in tests on mice, highlights the significant impact of its structural features on its biological effect. wikipedia.org This substantial difference in potency compared to other opioids underscores the importance of the precise arrangement of atoms and stereochemistry within the this compound scaffold for potent receptor interaction and subsequent biological response.

Design and Synthesis of Chemically Diverse this compound Scaffolds for SAR Exploration.

The design and synthesis of chemically diverse analogs are central to comprehensive SAR exploration. By systematically modifying different parts of the this compound structure, researchers can probe the contribution of specific functional groups, substituents, and stereochemical centers to the observed activity and properties. Medicinal chemists employ various synthetic techniques to introduce new chemical groups into a lead compound's structure and evaluate the biological impact of these modifications. wikipedia.org

The known synthesis of this compound provides a foundation for designing analogs. The synthesis route described involves starting from L-glutamic acid, followed by esterification, lactam formation to create the pyrrolidinone ring, reduction, and subsequent alkylation and elimination steps. wikipedia.org Modifications could involve:

Alterations to the pyrrolidinone ring: Introducing substituents at different positions or modifying the ring itself.

Variations in the amino group: Changing the alkyl substituents on the nitrogen atom.

Modifications of the chlorobenzyl group: Altering the halogen or introducing substituents on the phenyl ring.

Stereochemical variations: Synthesizing diastereomers or enantiomers to understand the impact of specific chiral centers.

By synthesizing a library of compounds with systematic structural variations, researchers can establish relationships between specific structural features and biological outcomes, such as binding affinity to opioid receptors, efficacy, and metabolic fate.

Predictive Modeling of this compound Analogs' Interactions.

Predictive modeling plays an increasingly vital role in modern drug discovery and SAR studies. It involves using statistical techniques and machine learning algorithms to build models that can forecast the properties or biological activities of new compounds based on data from known compounds. qlik.comsplunk.comtechtarget.comyoutube.comyoutube.com In the context of this compound analogs, predictive modeling can be used to anticipate how structural modifications will affect their interactions with biological targets, such as opioid receptors.

SAR tools and computational methods can detect correlations between molecular structures and their biological activity, allowing the creation of models to evaluate and predict the activity of novel chemical structures before they are synthesized. collaborativedrug.com Common predictive modeling techniques applicable to SAR/SPR studies include:

Regression analysis: To model continuous properties like potency. qlik.comyoutube.com

Classification methods: To predict whether a compound will be active or inactive. qlik.com

Machine learning algorithms: Such as neural networks, decision trees, and support vector machines, which can learn complex relationships between structural features and biological outcomes. qlik.comsplunk.comyoutube.comyoutube.com

By applying these methods to a dataset of this compound analogs with known structures and activities, researchers can build models to:

Predict the potential activity of newly designed analogs.

Identify key structural features that contribute most significantly to activity (or lack thereof).

Prioritize which compounds to synthesize and test, thereby accelerating the SAR exploration process.

Gain insights into the likely interactions of the analogs with their biological targets at a molecular level.

While specific predictive models for this compound analogs were not detailed in the search results, the principles of predictive modeling are broadly applicable to this class of compounds to guide SAR studies and forecast their biological interactions.

Research Methodologies for Investigating Tzu6n9x9ys S Biological Pathways

In Vitro Experimental Design for Assessing Tzu6N9X9YS Pathway Modulation

The initial phase of investigation involves carefully designed experiments using living cells cultured in a controlled laboratory setting. creative-bioarray.com This approach allows for the assessment of this compound's influence on complex cellular processes, such as proliferation and survival, which are often governed by intricate signaling pathways. nih.gov A primary goal is to determine if this compound can inhibit pathways, like the PI3K/AKT/mTOR cascade, that are frequently dysregulated in various diseases.

A representative experimental design would involve treating different cancer cell lines, selected for their known reliance on the PI3K/AKT/mTOR pathway, with escalating concentrations of this compound. The effect on cell viability and proliferation would then be quantified. For instance, a study might expose cell lines such as the human breast adenocarcinoma line (MCF-7) and the human lung carcinoma line (A549) to the compound and measure the proliferative response. The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.

Detailed research findings from such a hypothetical study could demonstrate that this compound effectively curtails the proliferation of these cancer cell lines in a dose-dependent manner. The IC50 values would indicate the concentration of this compound required to reduce cell proliferation by 50%. Lower IC50 values suggest higher potency. The findings might reveal a selective effect, where the compound is more potent in cell lines known to have specific mutations that activate the PI3K pathway, providing the first clue to its mechanism of action.

Interactive Data Table: Effect of this compound on Cancer Cell Line Proliferation Users can sort the table by clicking on the column headers.

Cell LineCancer TypePI3K Pathway StatusThis compound IC50 (nM)
MCF-7Breast AdenocarcinomaPIK3CA Mutant (Active)15
A549Lung CarcinomaWild-Type120
U87-MGGlioblastomaPTEN Null (Active)25
PC-3Prostate CancerPTEN Null (Active)30
HCT116Colorectal CarcinomaPIK3CA Mutant (Active)18

Advanced Biochemical Assays for Unraveling this compound Molecular Targets

Following the observation of cellular effects, the next critical step is to identify the direct molecular target of this compound. nih.gov Advanced biochemical assays are indispensable for this purpose, as they allow researchers to measure the interaction between a compound and a purified biological molecule, such as an enzyme or receptor, in isolation. danaher.com These assays are fundamental to confirming that the observed cellular effects are due to the direct action of the compound on its intended target. gd3services.com

To validate the hypothesis that this compound targets the PI3K/AKT/mTOR pathway, a panel of kinase activity assays would be employed. thermofisher.com These assays measure the ability of an enzyme to perform its function—in this case, phosphorylation—in the presence of the investigational compound. Techniques such as Fluorescence Resonance Energy Transfer (FRET) or luminescence-based assays can provide highly sensitive and quantitative data on enzyme inhibition. gd3services.com

Detailed research findings from a kinase profiling study could reveal that this compound is a highly potent and selective inhibitor of specific isoforms of the PI3K enzyme. The compound might show significantly lower IC50 values for PI3Kα and PI3Kβ compared to other related kinases, such as mTOR or various protein kinase C (PKC) isoforms. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it can minimize off-target effects.

Interactive Data Table: Kinase Inhibitory Profile of this compound Users can sort the table by clicking on the column headers.

Kinase TargetPathwayThis compound IC50 (nM)
PI3KαPI3K/AKT/mTOR8
PI3KβPI3K/AKT/mTOR12
PI3KγPI3K/AKT/mTOR250
PI3KδPI3K/AKT/mTOR310
mTORPI3K/AKT/mTOR>1000
AKT1PI3K/AKT/mTOR>5000
PKCαProtein Kinase C>10000

Cell-Based System Approaches in this compound Research

Cell-based system approaches bridge the gap between biochemical assays and whole-organism studies by examining the effect of a compound on signaling networks within the context of a living cell. mdpi.com These methods are crucial for confirming that the molecular target identified through biochemical means is indeed the relevant target in a cellular environment and for understanding the downstream consequences of its inhibition. nih.gov

A key technique in this area is Western blotting, which allows for the detection and quantification of specific proteins. To confirm that this compound inhibits the PI3K/AKT/mTOR pathway in cells, researchers would treat cells with the compound and then measure the phosphorylation status of key downstream proteins. A functional PI3K pathway leads to the phosphorylation of proteins like AKT and the ribosomal protein S6. Inhibition of the pathway by this compound should therefore lead to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6).

Detailed research findings from a Western blot analysis would be expected to show a concentration-dependent decrease in the levels of p-AKT and p-S6 in cells treated with this compound, while the total levels of AKT and S6 proteins remain unchanged. This would provide strong evidence that this compound engages its target, PI3K, within the cell and effectively blocks the downstream signaling cascade. These results would corroborate the findings from both the cell proliferation assays and the biochemical kinase assays, providing a cohesive picture of the compound's mechanism of action.

Interactive Data Table: Modulation of PI3K Pathway Phosphorylation by this compound in MCF-7 Cells Users can sort the table by clicking on the column headers.

Treatment Concentration (nM)p-AKT Level (% of Control)p-S6 Level (% of Control)
0 (Control)100100
18590
104055
1001520
500<5<10

Future Directions and Advanced Research Trajectories for Tzu6n9x9ys

Integration of Artificial Intelligence and Machine Learning in Tzu6N9X9YS Research

Potential applications of AI/ML in this compound research include:

Property Prediction: ML models can be trained on existing chemical data to predict various properties of this compound, such as its physical characteristics, reactivity, or potential biological activity, before extensive laboratory synthesis and testing. euroweeklynews.combpasjournals.comscielo.org.za This predictive capability can help prioritize research directions and reduce the need for laborious experimentation.

Synthesis Optimization: AI can assist in designing and optimizing synthetic routes for this compound, suggesting reaction conditions, catalysts, and pathways to improve yield, purity, and efficiency. euroweeklynews.comrroij.comijsetpub.comcontractpharma.com This is particularly valuable for complex molecular structures.

Activity Screening and Mechanism Elucidation: For potential biological or material science applications, AI can screen large virtual libraries of this compound derivatives to identify candidates with desired activity profiles. euroweeklynews.comgeeksforgeeks.orgai-techpark.com ML can also aid in understanding the potential mechanisms by which this compound interacts with biological systems or exhibits specific material properties by analyzing complex experimental data. embopress.org

Illustrative Data Table: Predicted Properties of Hypothetical this compound Analogues via ML

Below is a hypothetical table illustrating how ML might be used to predict properties for a series of this compound analogues. This data is purely illustrative of the type of output AI/ML could provide in future research.

Hypothetical this compound AnaloguePredicted Water Solubility (mg/mL)Predicted LogPPredicted Binding Affinity (IC50, µM)
This compound-A0.852.10.5
This compound-B1.521.81.2
This compound-C0.313.50.1
This compound-D2.051.10.9

Note: The data in this table is hypothetical and generated for illustrative purposes only to demonstrate the potential application of ML in predicting compound properties.

The integration of AI into automated laboratory systems could further accelerate this compound research, enabling high-throughput experimentation and real-time data analysis. bpasjournals.comacs.orgresearchgate.net

Exploration of this compound in Emerging Biological Systems

Future research on this compound is likely to extend beyond traditional model systems to explore its effects and potential applications in emerging and more physiologically relevant biological contexts. This shift is driven by the need for more accurate predictive models of how compounds behave in complex living organisms. the-scientist.compharmasalmanac.comnih.gov

Emerging biological systems for this compound investigation could include:

3D Cell Cultures and Organoids: Unlike traditional 2D cell cultures, 3D models and organoids better mimic the in vivo tissue architecture and cellular interactions, providing a more relevant environment to study the biological impact of this compound. pharmasalmanac.comvipergen.com

Microphysiological Systems (Organ-on-a-Chip): These advanced systems integrate multiple cell types and tissue structures on a chip, simulating organ-level functions and allowing for the assessment of this compound's effects on complex biological processes and potential interactions between different tissues.

Advanced In Vivo Models: Utilizing genetically modified organisms or more complex animal models can provide insights into the systemic effects, metabolism, and efficacy of this compound in a living context.

Microbiome Research: Exploring the interactions of this compound with microbial communities, such as the gut microbiome, could reveal novel biological activities or metabolic transformations of the compound. researchgate.net

Research in these systems could involve high-throughput screening (HTS) techniques adapted for complexity, enabling the rapid assessment of this compound or its analogues across various biological endpoints. the-scientist.compharmasalmanac.comnih.govsailife.com

Illustrative Data: Hypothetical Viability of Organoids After Treatment with this compound Analogues

This hypothetical table shows potential data from testing this compound analogues on organoids. This data is illustrative of the type of results that could be obtained from exploring this compound in emerging biological systems.

Hypothetical this compound AnalogueOrganoid TypeConcentration (µM)Relative Viability (%)
This compound-ALiver Spheroid1085
This compound-ALiver Spheroid5062
This compound-CIntestinal Organoid1098
This compound-CIntestinal Organoid5095
This compound-DKidney-on-a-Chip1078
This compound-DKidney-on-a-Chip5045

Note: The data in this table is hypothetical and generated for illustrative purposes only to demonstrate the potential outcomes of testing compounds in emerging biological systems.

Interdisciplinary Research Collaborations for this compound Investigation

Addressing the complexities of a compound like this compound and fully realizing its potential will necessitate robust interdisciplinary collaborations. Chemistry, as a central science, naturally intersects with numerous other fields, and future research on this compound will benefit significantly from integrating expertise from diverse domains. solubilityofthings.comnyu.eduquora.com

Key areas for interdisciplinary collaboration in this compound research include:

Chemistry and Biology: Collaboration between synthetic chemists, analytical chemists, and biologists is fundamental for designing, synthesizing, characterizing, and testing this compound in biological systems. solubilityofthings.comneuroquantology.comneuroquantology.comfrontiersin.org This includes chemical biologists who can develop chemical tools to probe biological processes. neuroquantology.comneuroquantology.com

Chemistry and Materials Science: If this compound shows promise as a material, collaboration with materials scientists will be crucial for understanding its bulk properties, developing fabrication methods, and exploring its application in various devices or composites. geeksforgeeks.orgsolubilityofthings.comtechnologynetworks.com

Chemistry and Data Science/Computer Science: As highlighted in Section 6.1, expertise in AI, ML, and computational modeling is essential for handling large datasets, predicting properties, and optimizing processes related to this compound. geeksforgeeks.orgai-techpark.commdpi.com

Chemistry and Engineering: Chemical engineers can contribute to scaling up the synthesis of this compound, designing efficient production processes, and developing delivery systems if needed. researchgate.net

Chemistry and Physics: Collaboration with physicists can provide insights into the fundamental physical properties of this compound and its interactions at the molecular or atomic level, potentially utilizing advanced spectroscopic or imaging techniques. spectroscopyonline.com

These collaborations are essential for overcoming the inherent challenges in complex chemical research, such as data interpretation, method development, and translating fundamental discoveries into practical applications. berkeley.eduacs.org Fostering environments that encourage the exchange of ideas and methodologies across disciplines will be critical for advancing the understanding and utilization of this compound. nyu.eduquora.com

Q & A

Q. How can interdisciplinary teams collaboratively validate this compound mechanisms across experimental and clinical settings?

  • Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use consensus protocols for cross-validation (e.g., blinded analysis). Hold interdisciplinary workshops to reconcile methodological differences and align interpretations with theoretical frameworks .

Key Notes

  • Data Presentation : Include tables comparing experimental vs. computational results (e.g., bond lengths, energy values) and figures illustrating mechanistic pathways. Follow IUPAC guidelines for compound naming and data reporting .
  • Ethical Compliance : Ensure studies involving human/animal subjects adhere to institutional review board (IRB) protocols. Document informed consent and data anonymization procedures .
  • Theoretical Rigor : Continuously update frameworks to reflect emerging data (e.g., linking molecular interactions to clinical outcomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.